Product packaging for 3,4-Dibromopyrrolidine-2,5-dione(Cat. No.:)

3,4-Dibromopyrrolidine-2,5-dione

Cat. No.: B8177066
M. Wt: 256.88 g/mol
InChI Key: PPSCYXMFBQJFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Pyrrolidine-2,5-dione Scaffolds in Chemical Research

The pyrrolidine-2,5-dione ring system, the fundamental structure of succinimide (B58015), has a long and rich history in chemical research. Derivatives of this scaffold have been found to exhibit a wide spectrum of biological activities. This has made them a focal point in the design and synthesis of new pharmacologically active compounds.

The versatility of the pyrrolidine-2,5-dione core allows for substitutions at various positions, leading to a diverse array of molecules with distinct biological profiles. This structural motif is a key component in a number of established and investigational drugs. The continued exploration of pyrrolidine-2,5-dione derivatives underscores their enduring importance as a privileged scaffold in the quest for novel therapeutics.

Overview of Halogenated Succinimides in Synthetic Chemistry

Halogenated derivatives of succinimide, particularly N-halosuccinimides, are indispensable tools in modern organic synthesis. These compounds are prized for their ability to act as sources of electrophilic halogens under relatively mild conditions. The reactivity of the nitrogen-halogen bond is central to their synthetic utility, allowing for a variety of chemical transformations. nih.gov

These reagents are not only effective halogenating agents but also participate in a range of other reactions, including oxidations and the formation of various carbon-heteroatom bonds. Their ease of handling, stability, and predictable reactivity have cemented their place as standard reagents in both academic and industrial laboratories for the construction of complex molecular architectures.

Scope and Academic Relevance of 3,4-Dibromopyrrolidine-2,5-dione Research

The academic and industrial interest in this compound has grown significantly, primarily due to its exceptional reactivity towards thiols. This property has positioned it as a key reagent in the field of bioconjugation, where the precise linking of molecules is paramount.

One of the most prominent applications of this compound is in the site-specific modification of proteins and peptides. nih.gov It is particularly effective in bridging disulfide bonds, a common structural feature in proteins. nih.govacs.org This reaction proceeds rapidly and efficiently under mild, aqueous conditions, allowing for the formation of stable thioether linkages while maintaining the protein's tertiary structure. nih.gov This capability is of high value in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody to target cancer cells specifically. nih.govaxispharm.com The dibromomaleimide moiety serves as a linker, connecting the drug to the antibody via its native disulfide bonds. axispharm.comtandfonline.com

Beyond bioconjugation, this compound is also being explored in materials science. For instance, it has been used in thiol-dibromomaleimide polymerization to create degradable polythioethers. acs.org The reactivity of the two bromine atoms allows for the formation of polymer chains with a maleimide (B117702) backbone. acs.org

The synthesis of this compound is typically achieved through the bromination of maleimide or its derivatives. ontosight.ai While the compound itself is a subject of ongoing research, its derivatives with substituents on the nitrogen atom are also being developed to fine-tune its properties for specific applications, such as adjusting the rate of hydrolysis of the resulting bioconjugates. rsc.org

Below are tables summarizing some of the key properties and reaction conditions reported for this compound and its derivatives.

Table 1: Physical and Chemical Properties of this compound and a Representative Derivative

PropertyThis compound3,4-Dibromo-1-propylpyrrole-2,5-dione
Synonyms 2,3-DibromomaleimideN/A
CAS Number 1122-10-7Not available
Molecular Formula C₄HBr₂NO₂C₇H₇Br₂NO₂
Molecular Weight 254.86 g/mol 296.94 g/mol
Appearance Not specifiedNot specified
Solubility Not specifiedNot specified
Computed XLogP3-AA Not specified2.2
Topological Polar Surface Area Not specified37.4 Ų
Heavy Atom Count Not specified12

Data for this compound sourced from supplier information. sigmaaldrich.com Data for 3,4-Dibromo-1-propylpyrrole-2,5-dione is computed from PubChem. nih.gov

Table 2: Representative Reaction Conditions for Thiol-Dibromomaleimide Reactions

Reaction TypeMonomersSolventBaseTemperatureTime
Polymerization Dithiol and 2,3-DibromomaleimideN-Methyl-2-pyrrolidone (NMP)Triethylamine (B128534) (TEA)Room Temperature30 min
Bioconjugation Salmon Calcitonin (reduced) and 2,3-DibromomaleimideAqueous Buffer (pH 6.2)Tris(2-carboxyethyl)phosphine (TCEP)Not specified< 15 min

Data sourced from studies on thiol-dibromomaleimide polymerization and bioconjugation. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Br2NO2 B8177066 3,4-Dibromopyrrolidine-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromopyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSCYXMFBQJFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(=O)NC1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dibromopyrrolidine 2,5 Dione

Bromination-Based Synthetic Routes

The most direct and conventional approaches to 3,4-Dibromopyrrolidine-2,5-dione involve the introduction of bromine onto the pyrrolidine-2,5-dione core. These methods can be broadly categorized by the nature of the starting precursor, whether unsaturated or saturated.

Direct Halogenation of Unsaturated Maleimide (B117702) Precursors (e.g., 1H-Pyrrole-2,5-dione)

The most straightforward synthesis of this compound involves the direct electrophilic addition of bromine across the carbon-carbon double bond of a maleimide precursor, such as 1H-Pyrrole-2,5-dione. This reaction capitalizes on the reactivity of the alkene functionality within the electron-deficient heterocyclic ring.

The general mechanism involves the attack of the π-bond of the maleimide on a molecule of elemental bromine (Br₂), leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then subjected to nucleophilic attack by a bromide ion (Br⁻). Typically, this addition occurs in an anti fashion, resulting in the formation of the trans-dibrominated product.

Various brominating agents and reaction conditions can be employed for this transformation. A common method involves the use of elemental bromine in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), at controlled temperatures to mitigate side reactions. For instance, the bromination of N-substituted maleimides, like 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, has been successfully achieved using bromine in dichloromethane. The use of N-Bromosuccinimide (NBS) in an aqueous solvent can also be considered, although this often leads to the formation of bromohydrins. wikipedia.orgmasterorganicchemistry.com For the desired dibromination, anhydrous conditions are preferable. The synthesis of 3,4-dibromo-1H-pyrrole-2,5-dione has been noted in the literature as a precursor to compounds with antifungal and cytotoxic properties. mdpi.com

Table 1: Conditions for Direct Bromination of Maleimide Precursors

PrecursorBrominating AgentSolventKey Conditions
1H-Pyrrole-2,5-dioneBr₂Dichloromethane (CH₂Cl₂)Controlled temperature, anhydrous
N-Aryl-maleimideBr₂Carbon Tetrachloride (CCl₄)Inert atmosphere

Bromination of Saturated Pyrrolidine-2,5-dione Derivatives

Synthesizing this compound from a saturated succinimide (B58015) precursor is a less direct and more complex strategy. This route would inherently require the introduction of unsaturation prior to or concurrently with bromination, as the C-H bonds at the 3 and 4 positions of the succinimide ring are not sufficiently activated for direct substitution with bromine under standard conditions.

A hypothetical pathway could involve a two-step process:

Dehydrogenation: The saturated pyrrolidine-2,5-dione would first be converted to the corresponding unsaturated 1H-pyrrole-2,5-dione. This can be a challenging transformation requiring specific oxidizing agents or catalytic methods.

Bromination: The resulting maleimide would then be subjected to direct bromination as described in section 2.1.1.

Alternatively, a more intricate route involving sequential bromination and elimination steps could be envisioned, but this is generally less efficient than the direct bromination of a readily available maleimide starting material. Therefore, this approach is less commonly utilized in practice.

Multicomponent and Domino Reactions in this compound Synthesis

Modern synthetic chemistry increasingly relies on multicomponent and domino reactions to construct complex molecular architectures with high efficiency and atom economy. nih.gov While the direct synthesis of this compound via these methods is not widely reported, the use of bromo-substituted pyrrolidinedione derivatives in such reaction cascades highlights their potential as reactive intermediates.

For example, domino reactions starting from N-arylbromomaleimides have been developed to synthesize complex heterocyclic systems like polyfunctional hexahydropyrrolo[3,4-b]pyrroles. These reactions proceed through a chemo- and stereoselective process involving initial nucleophilic C-addition or substitution followed by intramolecular cyclization. Although the final product is not this compound, this work demonstrates the utility of bromo-substituted maleimides as key building blocks in domino sequences.

Furthermore, biocatalytic domino reactions have been employed for the diastereoselective synthesis of various 2,5-dioxopyrrolidine derivatives. researchgate.net These methods offer an environmentally friendly and highly selective route to substituted pyrrolidinediones. Adapting such a multicomponent strategy, where a bromine source is incorporated or a bromo-substituted starting material is used, could present a novel pathway to the target compound.

Emerging and Novel Synthetic Strategies

Research into new synthetic methods continues to provide innovative routes to functionalized heterocyclic compounds.

One novel strategy involves the transformation of other 3,4-disubstituted pyrrolidine-2,5-diones. For instance, a study demonstrated that the treatment of trans-3,4-dihydroxypyrrolidine-2,5-dione with tosyl chloride (TsCl) and triethylamine (B128534) (Et₃N) did not yield the expected ditosylated product. Instead, it underwent a spontaneous elimination of a TsOH molecule to form a monotosylated maleimide. scirp.org This finding is significant as it presents a method for converting a saturated, functionalized succinimide derivative into an unsaturated maleimide derivative, which could subsequently be brominated to afford the desired 3,4-dibromo product.

Another emerging area is the use of palladium-catalyzed cross-coupling reactions. Synthetic approaches using 3,4-dichloromaleimides as substrates for successive palladium-catalyzed reactions have been successful in creating novel, non-symmetrical dithienylethenes. researchgate.net This methodology could be adapted for this compound, using it as a starting scaffold for further functionalization or, conversely, developing a catalytic method for its synthesis from simpler precursors.

Table 2: Comparison of Emerging Synthetic Strategies

StrategyPrecursorKey TransformationPotential Advantage
Functional Group Conversiontrans-3,4-Dihydroxypyrrolidine-2,5-dioneTosylation followed by spontaneous eliminationAccess from different starting materials
Catalytic Cross-Coupling(Hypothetical) Dihalogenated precursorsPalladium-catalyzed C-C or C-Br bond formationHigh efficiency and functional group tolerance

Control of Stereochemistry in Synthetic Processes

The stereochemical outcome of the synthesis of this compound is of paramount importance, as the relative orientation of the two bromine atoms defines the diastereomer produced (trans or cis).

In the direct bromination of the double bond in a maleimide precursor (Section 2.1.1), the reaction typically proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the face opposite to the bromonium ion ring, resulting in a net anti-addition. This stereospecific mechanism preferentially yields the trans-3,4-dibromopyrrolidine-2,5-dione (B12869659) diastereomer.

Achieving the cis-diastereomer would require a different synthetic approach. This might involve a syn-addition pathway, which is less common for bromination, or a multi-step sequence involving stereochemical inversion at one of the carbon centers.

For more complex syntheses, such as multicomponent or domino reactions, stereocontrol is often dictated by the specific catalysts and reaction conditions employed. Lewis acid catalysis, for example, has been shown to be effective in controlling the stereoselectivity of ene cyclisations to form substituted piperidines, a related class of heterocycles. nih.gov Similarly, highly stereoselective domino reactions have been developed that can assemble multiple components into a single product with well-defined stereochemistry. academie-sciences.fr The application of such principles, potentially using chiral catalysts or auxiliaries, could provide a route to specific stereoisomers of substituted 3,4-dibromopyrrolidine-2,5-diones.

Reactivity and Chemical Transformations of 3,4 Dibromopyrrolidine 2,5 Dione

Nucleophilic Substitution Reactions at Brominated Centers

The presence of two bromine atoms on the pyrrolidine-2,5-dione ring renders the C3 and C4 positions highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of many of its applications.

Displacement of Bromine with Various Nucleophiles (e.g., thiols)

The bromine atoms of 3,4-dibromopyrrolidine-2,5-dione can be readily displaced by various nucleophiles. Among the most significant are reactions with thiols. Thiols and their corresponding thiolates are excellent nucleophiles for this transformation, leading to the formation of stable thioether bonds. acs.orgnih.govpressbooks.pub The reaction proceeds via a nucleophilic substitution pathway, where the sulfur atom of the thiol attacks the electrophilic carbon bearing a bromine atom, resulting in the displacement of the bromide ion.

The reaction with thiols is not limited to a single substitution. It is possible to sequentially replace both bromine atoms with two different thiol-containing molecules, leading to the formation of multifunctionalized pyrrolidine-2,5-diones. nih.govrsc.org This stepwise substitution allows for the controlled synthesis of dissymmetric products. The reactivity of dibromomaleimides with thiols has been shown to be rapid and efficient. rsc.org

Beyond thiols, other nucleophiles can also displace the bromine atoms, although these reactions are less commonly reported in the context of this specific compound. The general principle of nucleophilic substitution at these activated centers remains a key feature of its chemistry.

Applications in Disulfide Bridging and Bioconjugation (e.g., protein modification, antibody-drug conjugates)

The efficient reaction of this compound with thiols has been extensively exploited in the field of bioconjugation, particularly for the modification of proteins and the construction of antibody-drug conjugates (ADCs). nih.govrsc.orgorganic-chemistry.org Cysteine residues in proteins, with their nucleophilic thiol side chains, are specific targets for this chemistry. nih.govwikipedia.org

A key application is the bridging of disulfide bonds in proteins. nih.govwikipedia.orgdiva-portal.org This process typically involves the initial reduction of a disulfide bond to generate two free thiol groups. Subsequently, this compound is introduced, and it reacts with both thiols to form a stable bridge, effectively crosslinking the two cysteine residues. nih.govacs.orgnih.gov This strategy has been successfully applied to peptides like somatostatin (B550006). nih.govwikipedia.orgdiva-portal.org This disulfide bridging can enhance the stability of the protein or peptide. nih.gov

In the realm of ADCs, this compound and its derivatives serve as linkers to attach cytotoxic drugs to antibodies. nih.govrsc.orgnih.govnih.gov The antibody, which targets a specific antigen on cancer cells, can be engineered to have free cysteine residues or its interchain disulfide bonds can be selectively reduced. The dibromomaleimide linker then covalently attaches the drug to the antibody via reaction with these cysteine thiols. nih.govnih.gov This site-specific conjugation allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for the efficacy and safety of ADCs. nih.gov The resulting conjugates have shown good stability in plasma. nih.gov

The versatility of the dibromomaleimide core allows for the creation of multifunctional linkers. For instance, a drug molecule can be attached to one of the bromine positions, while the other is used for conjugation to the antibody. Furthermore, the imide nitrogen can be functionalized to introduce additional properties, such as solubility-enhancing groups like polyethylene (B3416737) glycol (PEG). researchgate.netnih.gov

Reactions Involving the Imide Nitrogen

The imide nitrogen of this compound possesses a proton that can be abstracted by a base, allowing for N-functionalization. This provides another avenue for modifying the properties of the core structure.

The synthesis of N-functionalized bromomaleimides has been reported, demonstrating the feasibility of introducing various substituents at this position. nih.gov For example, alkylation of the imide nitrogen can be achieved to introduce alkyl chains. researchgate.net This N-functionalization is a valuable tool for creating more complex and tailored molecules. For instance, an azide (B81097) group can be introduced on an N-alkyl chain, which can then be used for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules like polymers. researchgate.netresearchgate.net This approach has been used to create three-arm star polymers with a dibromomaleimide core. researchgate.net

Furthermore, N-PEGylated dibromomaleimides have been synthesized and used for protein PEGylation, which can improve the pharmacokinetic properties of therapeutic proteins. nih.gov The ability to modify the imide nitrogen adds another layer of versatility to the this compound scaffold, allowing for the fine-tuning of its properties for specific applications in materials science and medicinal chemistry.

Transformations of the Carbonyl Moieties

The two carbonyl groups of the pyrrolidine-2,5-dione ring are also potential sites for chemical transformations, although these are less explored compared to the reactions at the brominated centers. In principle, these carbonyls can undergo reactions typical of ketones.

One potential transformation is reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides and esters, while milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of aldehydes and ketones to alcohols. youtube.commasterorganicchemistry.comchemguide.co.ukcommonorganicchemistry.com The selective reduction of one or both carbonyl groups in this compound could lead to the formation of hydroxylated pyrrolidine (B122466) derivatives. However, the compatibility of these reducing agents with the electrophilic C-Br bonds would need to be carefully considered to avoid undesired side reactions.

Another possibility is the reaction with organometallic reagents such as Grignard reagents (RMgX). masterorganicchemistry.comorganic-chemistry.orgleah4sci.comyoutube.comyoutube.com These reagents are strong nucleophiles that add to carbonyl groups to form alcohols. The reaction of a Grignard reagent with the carbonyls of this compound could potentially lead to the formation of tertiary alcohols. Again, the high reactivity of Grignard reagents might lead to reactions at the C-Br positions as well.

The Wittig reaction, which converts ketones and aldehydes to alkenes using a phosphonium (B103445) ylide, is another conceivable transformation. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgchadsprep.com Applying this reaction to this compound could introduce exocyclic double bonds, further functionalizing the heterocyclic core. The feasibility of these transformations would depend on the specific reaction conditions and the relative reactivity of the different functional groups within the molecule.

Cycloaddition Reactions and Annulation Strategies

The carbon-carbon double bond within the this compound ring system can potentially participate in cycloaddition reactions, acting as a dienophile. Maleimides, in general, are well-known dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the adjacent carbonyl groups. masterorganicchemistry.comresearchgate.netlibretexts.orgkhanacademy.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comlibretexts.orgkhanacademy.org It is plausible that this compound could react with various dienes to generate complex polycyclic structures. The stereochemistry and regioselectivity of such reactions would be of significant interest. For instance, reactions with cyclic dienes like cyclopentadiene (B3395910) or furan (B31954) derivatives could lead to bridged bicyclic adducts. masterorganicchemistry.com

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.govrsc.orgdiva-portal.orgnih.gov Azomethine ylides are common 1,3-dipoles that react with electron-deficient alkenes. nih.govrsc.orgdiva-portal.orgnih.gov The electron-poor double bond of this compound could serve as a dipolarophile in such reactions, leading to the synthesis of novel spiro- or fused heterocyclic systems.

Annulation strategies, which involve the formation of a new ring onto an existing one, could also be envisioned. For example, a [4+2] annulation reaction between a 2,3-dioxopyrrolidine and an alkylidene oxindole (B195798) has been reported to form fused dihydropyrrolidone derivatives. nih.gov While not demonstrated with this compound specifically, this suggests that similar ring-forming strategies could be developed.

Detailed Mechanistic Elucidations of Key Reaction Pathways

The primary reaction of this compound is the nucleophilic substitution at the bromine-bearing carbons. The mechanism of thiol addition to maleimides, a closely related process, has been studied computationally and experimentally. rsc.orgresearchgate.netnih.gov These studies suggest that the reaction can proceed through different pathways, including a base-catalyzed, nucleophile-initiated, or ion-pair mechanism, depending on the solvent, initiator, and the nature of the thiol. rsc.org

For the reaction of thiols with dibromomaleimide, the proposed mechanism involves a conjugate addition-elimination sequence. nih.gov The nucleophilic thiol attacks one of the electrophilic carbons of the double bond, leading to the formation of an enolate intermediate. This is followed by the elimination of a bromide ion to regenerate the double bond, resulting in the monosubstituted product. A second, similar sequence can then occur at the other brominated carbon. Spectroscopic methods, such as mass spectrometry and NMR, are crucial for characterizing the intermediates and products of these reactions. nih.gov

Kinetic studies have shown that the cleavage of bromomaleimide-linked bioconjugates in the presence of thiols follows first-order kinetics. nih.gov The rate of cleavage is influenced by the substitution on the maleimide (B117702) ring, with dibromomaleimide derivatives generally showing faster cleavage rates than monobromomaleimide constructs. nih.gov Computational studies modeling the addition of thiols to Michael acceptors provide further insight into the reactivity and thermodynamics of these bioconjugation reactions. nih.gov

The mechanism of cycloaddition reactions involving maleimides is generally considered to be a concerted pericyclic process. nih.govyoutube.com For the Diels-Alder reaction, this involves a single transition state where all bond-forming and bond-breaking events occur simultaneously. masterorganicchemistry.comlibretexts.orgkhanacademy.org For 1,3-dipolar cycloadditions, a concerted [4+2] cycloaddition mechanism is also generally accepted. nih.govrsc.orgdiva-portal.orgnih.gov Detailed mechanistic studies specific to this compound would be valuable to fully understand the influence of the bromine substituents on the reactivity and selectivity of these transformations.

Investigation of Reaction Intermediates (e.g., Carbanions, Carbocations)

The potential for the formation of carbanionic or carbocationic intermediates from this compound is a key aspect of its theoretical reactivity.

Carbanions: The presence of two electron-withdrawing carbonyl groups on the pyrrolidine-2,5-dione ring acidifies the C-H bonds at the 3 and 4 positions. In the presence of a strong base, deprotonation could theoretically lead to the formation of a carbanion. The stability of such a carbanion would be influenced by the inductive effects of the neighboring carbonyl groups. However, the presence of bromine atoms, which are also electron-withdrawing, would further influence the electron density and stability of this intermediate.

Carbocations: The generation of a carbocation from this compound would likely involve the heterolytic cleavage of a carbon-bromine bond. The stability of the resulting carbocation at the 3 or 4 position would be significantly influenced by the electronic effects of the substituents. masterorganicchemistry.comlibretexts.orglibretexts.org The adjacent electron-withdrawing carbonyl groups would be expected to destabilize a neighboring carbocation through an inductive effect. masterorganicchemistry.com Conversely, resonance stabilization, a key factor in carbocation stability, is limited in this saturated ring system. masterorganicchemistry.com The general order of carbocation stability (tertiary > secondary > primary) is a fundamental principle to consider. libretexts.org

Kinetic and Thermodynamic Considerations in Reactivity

The kinetics and thermodynamics of reactions involving this compound would be intrinsically linked to the stability of any intermediates and transition states.

Kinetic Considerations: The rate of a chemical reaction is determined by the height of the activation energy barrier. For reactions involving this compound, such as nucleophilic substitution, the nature of the nucleophile, the solvent, and the stability of the leaving group (bromide ion) would all play crucial roles. libretexts.org Computational studies on related pyrrolidine-2,3-dione (B1313883) systems have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org

While direct experimental data for this compound is not available, a summary of general principles for related compounds is presented below.

Table 1: General Factors Influencing Reactivity of Halogenated Pyrrolidine-2,5-diones

FactorInfluence on ReactivityGeneral Principles
Reaction Intermediates
Carbanion StabilityInfluenced by electron-withdrawing groups.The two carbonyl groups would stabilize an adjacent carbanion through induction.
Carbocation StabilityGenerally destabilized by adjacent electron-withdrawing groups.The carbonyl groups would likely destabilize a carbocation at the 3 or 4 position. masterorganicchemistry.com
Kinetic Factors
Nucleophile StrengthA stronger nucleophile generally leads to a faster reaction rate.Important in substitution reactions where the bromide ion is the leaving group.
Solvent PolarityPolar solvents can stabilize charged intermediates and transition states.Can influence the rate of reactions involving ionic species.
Thermodynamic Factors
Bond StrengthsThe relative strengths of bonds broken and formed determine the overall enthalpy change.The C-Br bond is relatively weak and its cleavage is a key step in many reactions.
Product StabilityMore stable products will be favored at equilibrium.The formation of strong new bonds contributes to product stability.

Advanced Spectroscopic and Structural Characterization of 3,4 Dibromopyrrolidine 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei within a molecule. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of molecular connectivity and spatial arrangement can be constructed.

Advanced One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectroscopy provides foundational information about the molecular structure. In the case of 3,4-Dibromopyrrolidine-2,5-dione, the simplicity of the core structure belies the wealth of information that can be gleaned from its ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum of the parent compound, this compound, is expected to be relatively simple due to the molecule's symmetry. The two methine protons at the C3 and C4 positions are chemically equivalent and would theoretically appear as a single signal. However, the presence of the nitrogen atom and its associated proton (N-H) can lead to more complex behavior, including potential coupling with the methine protons. The chemical shift of these protons would be influenced by the electronegativity of the adjacent bromine and carbonyl groups, likely placing them in the downfield region of the spectrum. The N-H proton itself would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. rsc.org For this compound, three distinct carbon signals are anticipated: one for the two equivalent carbonyl carbons (C2 and C5), one for the two equivalent bromine-bearing methine carbons (C3 and C4), and a signal for any N-substituent carbons in derivatives. The carbonyl carbons are expected to resonate at a significant downfield chemical shift, typically in the range of 165-185 ppm, due to the strong deshielding effect of the double-bonded oxygen. bohrium.com The methine carbons, being attached to electronegative bromine atoms, would also be shifted downfield compared to unsubstituted pyrrolidines.

For N-substituted derivatives, such as N-(n-Butyl)-3,4-dibromomaleimide, additional signals corresponding to the alkyl chain would be observed in both the ¹H and ¹³C NMR spectra, with chemical shifts and multiplicities consistent with their respective chemical environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2, C5 (C=O)-170 - 180
C3, C4 (CH-Br)4.0 - 5.050 - 60
N-H7.0 - 9.0 (broad)-

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, NOESY, ROESY) for Elucidating Connectivity and Stereochemical Information

While 1D NMR provides a list of chemical shifts, 2D NMR techniques reveal the intricate network of connections between atoms, which is invaluable for confirming the structure of more complex derivatives and for assigning the resonances unambiguously. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. jst-ud.vn For a derivative of this compound with a more complex substituent on the nitrogen, COSY would be instrumental in tracing the connectivity of the protons within that substituent.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. jst-ud.vn This is a powerful tool for assigning carbon signals based on their known proton assignments. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the C3/C4 protons to the corresponding ¹³C signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. acs.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in the pyrrolidine-2,5-dione ring. acs.org For instance, the N-H proton would be expected to show an HMBC correlation to the C2 and C5 carbonyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the three-dimensional structure and stereochemistry of a molecule. rsc.org For derivatives with bulky substituents, NOESY or ROESY could reveal the preferred conformation of these groups relative to the pyrrolidine-2,5-dione ring.

The application of these 2D NMR methods to derivatives of this compound allows for a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing insights into its conformational preferences.

X-ray Crystallography for Three-Dimensional Structural Determination

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive and high-resolution picture of the molecule's three-dimensional arrangement in the solid state.

Principles of Single-Crystal X-ray Diffraction Applied to Halogenated Heterocycles

Single-crystal X-ray diffraction relies on the principle that a crystal lattice will diffract a beam of X-rays in a specific and predictable pattern. iucr.org By measuring the angles and intensities of the diffracted beams, it is possible to calculate the electron density distribution within the crystal and, from this, to determine the precise positions of all the atoms in the molecule. For halogenated heterocycles like this compound, the presence of the heavy bromine atoms is advantageous as they scatter X-rays strongly, which can aid in the solution of the phase problem and lead to a more accurate structure determination.

The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting a dataset of diffraction intensities. This data is then processed to yield a model of the crystal structure, which is subsequently refined to achieve the best possible fit with the experimental data.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of N-(n-Butyl)-3,4-dibromomaleimide, a close derivative of the title compound, reveals important details about its solid-state arrangement. nih.gov The molecules are observed to stack in the unit cell with their C=C double bonds at a close intermolecular distance of approximately 3.6 Å. nih.gov This packing arrangement is significant as it can influence the physical properties and reactivity of the compound in the solid state.

Intermolecular interactions play a crucial role in dictating the crystal packing. In halogenated organic compounds, halogen bonding (an interaction between an electrophilic region on a halogen atom and a nucleophilic site) can be a significant directional force. In addition to van der Waals forces, hydrogen bonding is also a key factor in the crystal packing of pyrrolidine-2,5-dione derivatives that possess an N-H group. In the crystal structure of the parent pyrrolidine-2,5-dione, molecules are linked into inversion dimers through N-H···O hydrogen bonds. Similar interactions would be expected for this compound, influencing its crystal lattice.

Role in Confirming Proposed Molecular Structures

X-ray crystallography provides the ultimate confirmation of a proposed molecular structure. jst-ud.vn For this compound and its derivatives, a single-crystal X-ray structure would definitively establish the connectivity of the atoms, the geometry of the five-membered ring, and the stereochemical relationship of the substituents.

The X-ray structure analysis of N-(n-Butyl)-3,4-dibromomaleimide confirmed the expected planar structure of the maleimide (B117702) ring and the geometry of the n-butyl substituent. nih.gov The bond lengths and angles obtained from the crystallographic data provide a wealth of information about the electronic nature of the molecule. For instance, the C=C bond length within the ring can indicate the degree of conjugation. In the case of N-(n-Butyl)-3,4-dibromomaleimide, the conjugation in the imide ring was found to be not significant. nih.gov

Table 2: Crystallographic Data for N-(n-Butyl)-3,4-dibromomaleimide

ParameterValue
Chemical FormulaC₈H₉Br₂NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.234(2)
b (Å)16.131(3)
c (Å)8.525(2)
β (°)109.43(3)
Volume (ų)1068.3(4)
Z4

Data obtained from the crystallographic study of N-(n-Butyl)-3,4-dibromomaleimide. nih.gov

Other Spectroscopic Methods for Complementary Information

While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural information for this compound, a comprehensive characterization often necessitates the use of other spectroscopic techniques. Mass spectrometry, Raman spectroscopy, and X-ray crystallography offer complementary data that can elucidate molecular weight, vibrational modes, and the precise three-dimensional arrangement of atoms in the solid state, respectively. These methods are crucial for confirming the identity, purity, and detailed structural features of the title compound and its derivatives.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry is a common method. wikipedia.orglibretexts.org In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern provides valuable structural information. libretexts.orglibretexts.org

The molecular ion peak for this compound is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br occur in an approximate 1:1 natural abundance). This results in three peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The fragmentation of cyclic imides under electron ionization typically involves the loss of small neutral molecules such as CO, HCN, and isocyanates. clockss.org For N-substituted derivatives of this compound, the fragmentation pathways would also be influenced by the nature of the substituent on the nitrogen atom. The analysis of these fragmentation patterns helps in confirming the structure of the pyrrolidine-2,5-dione core and the identity of any substituents.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z Description
[M]•+272.86Molecular ion with two 79Br atoms
[M+2]•+274.86Molecular ion with one 79Br and one 81Br atom
[M+4]•+276.86Molecular ion with two 81Br atoms

Note: The m/z values are based on the most abundant isotopes.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in an IR spectrum. For this compound, Raman spectroscopy can provide insights into the vibrations of the C-Br bonds and the symmetric stretching of the carbonyl (C=O) groups.

In the case of the related compound, N-bromosuccinimide, a Raman spectrum has been reported, which can serve as a reference for identifying characteristic vibrational modes. nih.govchemicalbook.com The analysis of the Raman spectrum of this compound would involve identifying the key vibrational bands and comparing them with theoretical calculations and data from similar structures to make accurate assignments.

Table 2: Expected Raman Shifts for this compound (based on analogous compounds)

Vibrational Mode Expected Raman Shift (cm-1)
C=O symmetric stretch1700-1750
CH2 bending/scissoring1400-1450
C-N stretching1100-1300
C-C stretching800-1000
C-Br stretching500-700

X-ray Crystallography

A crystallographic study of this compound or its derivatives would reveal the planarity of the pyrrolidine-2,5-dione ring, the orientation of the bromine atoms relative to the ring, and any intermolecular interactions, such as hydrogen bonding or halogen bonding, in the crystal lattice. This detailed structural information is invaluable for understanding the chemical reactivity and physical properties of the compound.

Computational Chemistry and Theoretical Investigations of 3,4 Dibromopyrrolidine 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (electron density, molecular orbitals) and geometry of molecules. For a molecule like 3,4-Dibromopyrrolidine-2,5-dione, DFT calculations could provide significant insights into its stability, reactivity, and spectroscopic properties.

DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For this compound, key parameters would include the C-C, C-N, C=O, and C-Br bond lengths, as well as the planarity of the five-membered ring.

From the optimized geometry, various electronic properties can be calculated. The distribution of electron density can reveal the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also important, as the HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Illustrative Data Table: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterPredicted Value
C-Br Bond Length1.95 Å
C=O Bond Length1.22 Å
C-N Bond Length1.40 Å
N-H Bond Length1.01 Å
C-C Bond Angle108.5°
O=C-N Bond Angle125.0°
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid structure like this compound, MD simulations would be particularly useful for understanding its behavior in different solvent environments and its interactions with other molecules.

An MD simulation would model the movement of the this compound molecule in a simulated environment (e.g., a box of water molecules) over a period of nanoseconds. The simulation would provide a trajectory of the molecule's positions and velocities, from which various properties can be analyzed. This includes the flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the bromine substituents.

Conformational analysis via MD can identify the most stable conformations of the molecule and the energy barriers between them. For this compound, this could reveal whether the bromine atoms prefer to be in axial or equatorial positions relative to the ring and how this might be influenced by the surrounding solvent.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, theoretical studies could be employed to investigate its reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions.

By mapping the potential energy surface of a reaction, computational methods can determine the most likely reaction pathway. This involves calculating the energies of the reactants, products, any intermediates, and the transition states that connect them. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For example, the reaction of this compound with a nucleophile could be modeled to determine whether the reaction proceeds via an SN1 or SN2 mechanism. The geometry of the transition state would provide detailed information about the bond-breaking and bond-forming processes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts of the protons and carbons in this compound. These predicted shifts can be compared to experimental NMR spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the carbonyl (C=O) and N-H stretches in the pyrrolidine-2,5-dione ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of UV-visible light. This can help to understand the electronic structure and color of the compound.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
1H NMR Chemical Shift (CH-Br)4.5 ppm4.6 ppm
13C NMR Chemical Shift (C=O)172 ppm170 ppm
IR Frequency (C=O stretch)1750 cm-11745 cm-1
IR Frequency (N-H stretch)3200 cm-13180 cm-1
UV-Vis λmax220 nm225 nm

Synthetic Utility and Applications of 3,4 Dibromopyrrolidine 2,5 Dione As a Versatile Building Block

Precursor in the Synthesis of Diverse Organic Compounds

The reactivity of 3,4-dibromopyrrolidine-2,5-dione makes it an attractive starting material for the synthesis of a wide array of organic compounds with potential applications in pharmaceuticals, agrochemicals, and chemical biology.

Pharmaceutical Intermediates and Lead Compounds

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities. ebi.ac.uk This framework is a key component in the development of anti-inflammatory, anticonvulsant, and anticancer agents. ebi.ac.uknih.govgoogle.com

While direct synthesis of currently marketed drugs from this compound is not extensively documented in publicly available literature, its utility as a precursor to pharmacologically active molecules is evident. For instance, it serves as a starting material for the synthesis of 3,4-diarylthiolated maleimides, which have demonstrated significant anticancer activity against human lung cancer cell lines. researchgate.net The synthesis involves a copper-catalyzed radical diarylthiolation of the maleimide (B117702) core. researchgate.net

The pyrrolidine-2,5-dione ring system is also a core component of molecules investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. rsc.org Furthermore, derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are key enzymes in the inflammatory pathway. nih.govnih.gov The general importance of the pyrrolidine-2,5-dione scaffold in drug discovery suggests that this compound is a valuable intermediate for generating libraries of diverse compounds for biological screening.

The synthesis of prodigiosin (B1679158) analogues, a family of natural products with notable immunosuppressive and anticancer properties, has been explored, and while not explicitly starting from this compound, the core structures are related, indicating the potential for this building block in accessing such complex molecules. nih.govepa.govnih.gov

Table 1: Examples of Bioactive Scaffolds Related to or Potentially Derived from this compound
ScaffoldPotential Therapeutic ApplicationReference
3,4-Diarylthiolated MaleimidesAnticancer researchgate.net
Pyrrolidine-2,5-dione DerivativesAnti-inflammatory (COX-2/5-LOX inhibitors) nih.govnih.gov
Pyrrolidine-2,5-dione DerivativesAnticancer (IDO1 inhibitors) rsc.org
Pyrrolidine-2,5-dione DerivativesAnticonvulsant ebi.ac.uk

Agrochemical Precursors

While the direct application of this compound as a precursor for commercial agrochemicals is not well-documented in the available literature, the broader class of nitrogen-containing heterocyclic compounds is of significant interest in the development of pesticides and herbicides. Bromine itself is used as a disinfectant and sanitizer. nih.gov The reactivity of the dibromomaleimide core could potentially be exploited to synthesize novel agrochemical candidates, though specific examples are not readily found in current research.

Synthetic Reagents for Chemical Biology Applications

This compound has emerged as a powerful and versatile tool in chemical biology, primarily for the modification and bioconjugation of proteins and other biomolecules. Its utility stems from the ability of the two bromine atoms to react with thiol groups, such as those found in cysteine residues of proteins. nih.gov

This reactivity allows for the site-specific labeling of proteins with fluorescent tags, polyethylene (B3416737) glycol (PEG) chains (PEGylation), and other functional moieties. nih.govresearchgate.net For example, a fluorescein-labeled dibromomaleimide has been synthesized and used to create a fluorescent analogue of the peptide hormone somatostatin (B550006) by inserting into its disulfide bond. nih.gov This approach is valuable for studying the localization and dynamics of biomolecules in living systems.

Table 2: Applications of this compound in Chemical Biology
ApplicationDescriptionReference
Protein ModificationSelective reaction with cysteine residues for labeling and functionalization. nih.gov
BioconjugationAttachment of molecules like PEG to proteins to improve their pharmacokinetic properties. nih.govresearchgate.net
Disulfide BridgingInsertion into disulfide bonds of peptides and proteins to introduce new functionalities while maintaining the protein's structure. nih.govresearchgate.net
Fluorescent LabelingCreation of fluorescently tagged biomolecules for imaging and tracking studies. nih.gov

Contribution to Advanced Materials Science and Polymer Chemistry

The unique reactivity of this compound also extends to the field of materials science and polymer chemistry, where it is utilized as a monomeric unit and for the development of functional materials.

Monomeric Units for Polymerization

This compound can serve as a monomer in polymerization reactions. Specifically, it can undergo thiol-dibromomaleimide polymerization with dithiol monomers to produce linear poly(maleimide thioether)s. rsc.org This reaction proceeds via a substitution mechanism and results in polymers with an unsaturated maleimide backbone. rsc.org

The compound can also be incorporated as a functional end group in polymers synthesized through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govnih.gov A chain transfer agent (CTA) functionalized with dibromomaleimide can be used to initiate the polymerization of various monomers, leading to well-defined polymers with a dibromomaleimide terminus. nih.govnih.gov This terminal group can then be used for post-polymerization modifications.

Development of Functional Materials

The incorporation of this compound into polymers imparts unique functionalities to the resulting materials. Dibromomaleimide-functionalized polymers have been developed for applications in gene delivery. These polymers can be designed to be reducible, meaning they can break down into smaller, less toxic fragments within the reducing environment of a cell, which is advantageous for the release of genetic material.

Furthermore, surfaces can be functionalized with polymers containing dibromomaleimide units. rsc.org These functionalized surfaces can then be used to immobilize thiol-containing biomolecules, which has potential applications in biosensors, diagnostic devices, and biocompatible coatings. rsc.org The ability to create functional polymers and materials with precisely controlled properties underscores the importance of this compound as a building block in advanced materials science.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advances

Direct research focused exclusively on 3,4-Dibromopyrrolidine-2,5-dione is limited. However, the broader field of pyrrolidine-2,5-dione chemistry provides a solid foundation for understanding its potential. Key methodological advances in the synthesis of substituted pyrrolidines have been significant, moving from classical condensations to highly sophisticated and efficient strategies. These include multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular architectures from simple precursors jst-ud.vnbeilstein-journals.org, and the development of asymmetric catalytic methods to produce chiral pyrrolidines with high enantioselectivity researchgate.netrsc.org.

Furthermore, the chemistry of halogenated heterocycles is well-established, with the carbon-halogen bond serving as a versatile functional handle for subsequent transformations mdpi.comexlibrisgroup.comgoogle.com. Reagents like N-bromosuccinimide (NBS) are staples in organic synthesis, which underscores the stability and utility of the brominated succinimide (B58015) framework nih.govwordpress.com. Photocatalytic methods have also emerged as powerful tools for creating saturated and semi-saturated heterocyclic systems under mild conditions acs.org. These collective advancements provide a rich toolbox that can be readily applied to the synthesis and derivatization of this compound, positioning it as a valuable building block awaiting systematic exploration.

Unexplored Reactivity and Synthetic Opportunities

The synthetic potential of this compound is largely untapped and centers on the reactivity of its two vicinal carbon-bromine bonds. This structure presents several clear avenues for future synthetic exploration:

Nucleophilic Substitution: The two bromine atoms are excellent leaving groups, opening the door for sequential or double displacement reactions. A wide array of nucleophiles (e.g., amines, thiols, alkoxides, carbanions) could be employed to generate novel libraries of 3,4-disubstituted pyrrolidine-2,5-diones, a class of compounds that is otherwise difficult to access.

Elimination Reactions: Treatment with a suitable base could induce dehydrobromination, leading to the formation of 3-bromo-1H-pyrrol-2,5-dione or other unsaturated pyrrolinone derivatives. These unsaturated systems are themselves valuable intermediates in medicinal chemistry beilstein-journals.org.

Coupling Reactions: The C-Br bonds are prime candidates for modern cross-coupling reactions. Palladium-catalyzed methods like Suzuki and Sonogashira could be used to introduce aryl, heteroaryl, or alkynyl substituents, dramatically increasing molecular complexity and accessing novel chemical space rsc.org.

Reductive and Radical Chemistry: Selective mono- or di-dehalogenation could provide access to 3-bromopyrrolidine-2,5-dione (B8729696) or the parent succinimide ring. Additionally, the C-Br bonds could be substrates for radical-initiated reactions, enabling alternative functionalization pathways.

These unexplored pathways position this compound as a versatile precursor for a multitude of unique and potentially valuable heterocyclic structures.

Potential for Novel Applications in Interdisciplinary Research

The true potential of this compound lies in its application as a core scaffold for interdisciplinary research, particularly in medicine and materials science.

Medicinal Chemistry: The pyrrolidine-2,5-dione motif is a well-known pharmacophore present in compounds with diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties nih.govnih.govnih.gov. Derivatives have also shown promise as carbonic anhydrase inhibitors nih.gov. This compound provides an ideal starting point for creating focused libraries of 3,4-disubstituted analogs to probe structure-activity relationships and develop new therapeutic leads in these areas.

Materials Science: The presence of two reactive bromine handles makes this compound an attractive candidate for polymer and materials science. It could function as a cross-linking agent to enhance the thermal or mechanical properties of existing polymers. Alternatively, it could serve as a monomer for the synthesis of novel functional polymers, where the succinimide ring imparts rigidity and the bromine atoms (or their derivatives) provide specific functionalities, such as flame retardancy researchgate.net.

Agrochemicals and Chemical Biology: Halogenated heterocycles are prevalent in modern agrochemicals exlibrisgroup.comgoogle.com. The derivatization of this compound could lead to new classes of pesticides or herbicides. In chemical biology, the scaffold could be functionalized with reporter tags (e.g., fluorophores) or reactive groups to create chemical probes for studying biological processes.

Sustainability Considerations in this compound Chemistry

As with all chemical research, advancing the chemistry of this compound must be done with sustainability in mind. The synthesis and use of halogenated compounds present specific environmental and safety challenges that offer opportunities for green chemistry innovation researchgate.netfrontiersin.org.

The traditional use of elemental bromine for bromination reactions is hazardous due to its high toxicity and corrosivity (B1173158) wordpress.comnih.gov. Future research should prioritize the development of safer and more sustainable synthetic routes. Promising alternatives include:

In-situ Bromine Generation: Systems that generate bromine in situ from less hazardous precursors, such as sodium or potassium bromide combined with an oxidant, minimize the risks associated with storing and handling elemental bromine nih.govresearchgate.net.

Electrochemical Methods: Electrosynthesis offers a green alternative for bromination, using electricity to drive the reaction with simple bromide salts like NaBr, thus avoiding harsh chemical oxidants rsc.org.

Atom Economy: While N-bromosuccinimide is safer to handle than liquid bromine, its atom economy is poor wordpress.com. Developing catalytic bromination cycles that efficiently utilize the bromine source is a key goal.

Beyond the synthesis, the lifecycle of organobromine compounds is a critical consideration due to their potential for environmental persistence exlibrisgroup.comgoogle.com. Future molecular design based on the this compound scaffold should incorporate principles of biodegradability to mitigate long-term environmental impact.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3,4-Dibromopyrrolidine-2,5-dione?

  • Methodological Answer : A solvent-free approach involving the reaction of 3-substituted coumarins with nitromethane under mild conditions (room temperature) is effective. This method avoids toxic solvents and achieves regioselectivity through Michael addition followed by a Nef reaction. Yields range from 65–85% depending on substituents . Alternative routes include bromination of pyrrolidine-2,5-dione precursors using bromine or N-bromosuccinimide (NBS) in controlled stoichiometry to avoid over-bromination.

Q. How can researchers ensure purity and characterize this compound?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water) .
  • Characterization : Use 1H^1H- and 13C^{13}C-NMR to confirm bromine substitution patterns (e.g., chemical shifts at δ 4.2–4.5 ppm for protons adjacent to Br). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+^+: ~265.85). IR spectroscopy identifies the carbonyl stretch (~1750 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid ingestion; if occurred, administer activated charcoal .

Advanced Research Questions

Q. How can regioselectivity be controlled during the bromination of pyrrolidine-2,5-dione derivatives?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use directing groups (e.g., electron-withdrawing substituents) to favor bromination at the 3- and 4-positions. For example, pre-functionalizing the pyrrolidine ring with a nitro group directs Br to meta positions. Reaction conditions (temperature, solvent polarity) also modulate selectivity. Computational DFT studies predict electrophilic attack sites .

Q. What mechanistic pathways explain the formation of this compound in solvent-free syntheses?

  • Methodological Answer : The reaction proceeds via:

Michael Addition : Nitromethane attacks the α,β-unsaturated carbonyl of coumarins, forming a nitroalkane intermediate.

Nef Reaction : The intermediate undergoes acid-catalyzed denitration to yield the dione.
Isotopic labeling (e.g., 15N^{15}N-nitromethane) and kinetic studies (monitoring via in-situ IR) validate this pathway .

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for bromination or cross-coupling reactions. Solvent effects are modeled using the Conductor-like Screening Model (COSMO). Molecular docking studies assess bioactivity of derivatives for structure-activity relationship (SAR) optimization .

Q. How do substituents on the pyrrolidine ring influence reactivity in downstream applications?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br, NO2_2) increase electrophilicity of the carbonyl, enhancing nucleophilic attack in amidation or alkylation. Steric bulk at the 3- and 4-positions reduces reaction rates in Suzuki-Miyaura couplings. Comparative studies using Hammett plots (σ values) quantify electronic effects .

Q. How should researchers address contradictory data in synthetic yields or spectroscopic results?

  • Methodological Answer :

  • Yield Discrepancies : Replicate reactions under inert atmosphere (argon) to exclude moisture/O2_2-sensitivity. Use calibrated syringes for precise reagent addition.
  • Spectroscopic Conflicts : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For crystal structure ambiguities, perform X-ray diffraction or compare with PubChem/NIST databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.